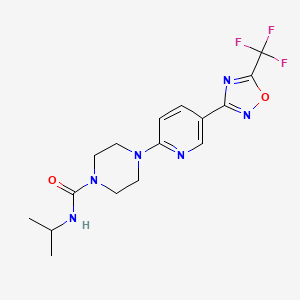
1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. EMPE is a ketone compound that belongs to the class of phenyl ethanones. It has a molecular weight of 196.23 g/mol and a molecular formula of C11H14O3.
Aplicaciones Científicas De Investigación
Chemistry and Derivatives
- Research on methoxychlor derivatives, including studies on their chemical synthesis and properties, illustrates the importance of such compounds in understanding microbial degradation processes and solubility characteristics (Baarschers & Vukmanich, 1986). This work is foundational in exploring the chemical behavior and modification possibilities for related ethoxy-methoxyphenyl compounds.
Molecular Design and Extraction
- Studies on acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective metal ion extraction highlight the molecular design aspects that could be relevant for compounds like 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one (Hayashita et al., 1999). The extraction efficacy and selectivity demonstrated in these studies suggest potential applications in environmental remediation and selective ion recovery.
Catalytic Activity and Synthesis
- Research on novel ruthenium cyclopentadienyl complexes with tridentate P,P,O ligands, such as the work by Van der Drift et al. (2002), demonstrates the catalytic potential of complexes involving methoxyphenyl components (Van der Drift et al., 2002). This research may inform the development of catalysts for organic synthesis processes, potentially applicable to the synthesis and modification of compounds like 1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one.
Environmental Impact and Biodegradation
- Studies on the reductive dechlorination of methoxychlor and related compounds by human and environmental bacterial species provide insights into the environmental fate and biodegradation pathways of chlorinated aromatic compounds (Yim et al., 2008). Understanding these mechanisms can inform environmental risk assessments and strategies for mitigating the impact of related compounds.
Propiedades
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-9(8(2)12)6-5-7-10(11)13-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQSVIQSRMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-3-methoxyphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)
![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)




![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)




amine 2hcl](/img/structure/B2817460.png)